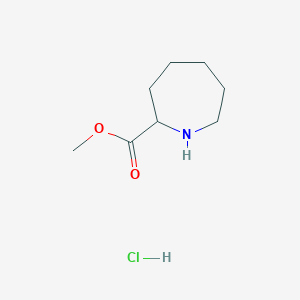

Methyl azepane-2-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl azepane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHXNHZLTSGLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681045 | |

| Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34459-10-4 | |

| Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl azepane-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl azepane-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application in the synthesis of complex bioactive molecules. The information presented herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of azepane-2-carboxylic acid. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and three-dimensional structure, which allows for effective interaction with biological targets.[1][2]

The presence of a chiral center at the C2 position of the azepane ring means that this compound can exist as a racemate or as individual enantiomers. The specific stereochemistry is crucial in drug design, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

Several CAS numbers are associated with this compound and its related forms:

| Compound Form | CAS Number |

| Methyl (S)-azepane-2-carboxylate hydrochloride | 2323062-57-1[3][4] |

| This compound (racemic/unspecified) | 34459-10-4[5] |

| Methyl azepane-2-carboxylate (free base) | 5228-33-1[6] |

For the purpose of this guide, we will focus on the general structure, with the understanding that the (S)-enantiomer is often of particular interest in asymmetric synthesis.

Chemical Structure:

The structure of this compound is depicted below. The protonated nitrogen of the azepane ring forms an ionic bond with the chloride ion.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 193.67 g/mol | [3][4] |

| Monoisotopic Mass | 193.0869564 Da | [3] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | [3] |

| Predicted XlogP | 0.7 | [7] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of azepane-2-carboxylic acid.[1][3][7][8] This acid-catalyzed reaction utilizes an excess of methanol, which often serves as both the reactant and the solvent, to drive the equilibrium towards the ester product. The use of hydrochloric acid as the catalyst conveniently allows for the in-situ formation of the hydrochloride salt.

The causality behind this experimental choice lies in its efficiency and atom economy. The Fischer esterification is a classic, well-understood reaction that avoids the need for more expensive and sensitive coupling reagents. Generating the HCl salt in the same pot simplifies the workflow, as the product often precipitates from the reaction mixture upon cooling or concentration, facilitating its isolation.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[1][3][7][9]

Materials:

-

Azepane-2-carboxylic acid

-

Methanol (anhydrous)

-

Acetyl chloride or anhydrous HCl gas

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azepane-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. This generates anhydrous HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Isolation: Allow the reaction mixture to cool to room temperature and then further cool to 0-5 °C. The product, this compound, may precipitate as a white solid. If precipitation is slow, the solution can be concentrated under reduced pressure.

-

Purification: Collect the solid by filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline solid.

Synthesis Workflow Diagram

Applications in Drug Discovery

The azepane scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties.[2] There are numerous approved drugs and clinical candidates that feature the azepane ring.[1] this compound serves as a valuable and versatile building block for introducing this motif into more complex molecules. Its bifunctional nature—a secondary amine that can be N-functionalized and an ester group that can be hydrolyzed or converted to an amide—makes it an ideal starting point for library synthesis and lead optimization.

A key application is in the synthesis of chiral ligands and catalysts, as well as in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.[10][11] For instance, a related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, is a key intermediate in the synthesis of the insomnia medication Suvorexant, highlighting the industrial relevance of this class of compounds.[12]

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical flow of how a building block like this compound is utilized in a typical drug discovery pipeline.

Characterization and Quality Control

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the C2 carbon, being adjacent to the ester, will be deshielded and likely appear around 4.0 ppm. The two protons on the nitrogen will be broad signals due to proton exchange and coupling with the nitrogen nucleus.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the ester at approximately 170-175 ppm. The methyl carbon of the ester will be around 52 ppm. The carbons of the azepane ring will resonate in the 25-60 ppm range.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base ([M+H]⁺) at an m/z of approximately 158.11756.[7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ range is characteristic of the N-H stretch of the ammonium salt.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) is a suitable starting point for method development.

-

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis via Fischer esterification and its versatile chemical handles make it an attractive starting material for creating libraries of novel compounds for biological screening. A thorough characterization using modern analytical techniques is essential to ensure its quality and suitability for downstream applications. This guide provides the necessary foundational knowledge for researchers and scientists to effectively utilize this valuable chemical entity in their work.

References

- Fischer Esterification. (n.d.). In UCLA Chemistry and Biochemistry.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].[3][4]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 21, 2026, from [Link].

- Ma, C., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.

- G, R. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 490-508.

- US Patent No. US20190276414A1. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].

-

Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Retrieved January 21, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link].

- PubChemLite. (n.d.). This compound (C8H15NO2).

- European Patent Office. (n.d.). EP2598479B1 - A method for preparing ramipril.

-

ResearchGate. (n.d.). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[7]benzothieno[2,3-c]azepine. Retrieved January 21, 2026, from a representative research publication platform.

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved January 21, 2026, from [Link].

- ResearchGate. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.

- ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl...

-

MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved January 21, 2026, from [Link].

-

Benqi Mall. (n.d.). This compound - CAS:34459-10-4. Retrieved January 21, 2026, from [Link].

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. methyl (S)-azepane-2-carboxylate hydrochloride | C8H16ClNO2 | CID 154725567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl Azepane-2-Carboxylate Hydrochloride

Introduction: A Structural Overview and Rationale for Physicochemical Characterization

Methyl azepane-2-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered azepane ring, a methyl ester functional group at the 2-position, and a hydrochloride salt of the secondary amine. Its molecular structure (Figure 1) suggests its potential as a versatile building block in medicinal chemistry and organic synthesis, analogous to its smaller ring counterparts like methyl pipecolinate.[1][2][3] The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine, making it more amenable to handling and formulation.[4][5]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Understanding these fundamental physicochemical properties is a critical prerequisite for its effective application in drug discovery, process development, and formulation science. We will delve into the theoretical underpinnings of its likely behavior and provide detailed, field-proven protocols for empirical determination.

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₅NO₂ · HCl Molecular Weight: 193.67 g/mol [6]

Part 1: The Solubility Profile: A Multi-faceted Investigation

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability. For this compound, its ionic nature and the presence of a polar ester group suggest a predisposition for solubility in polar solvents. However, a comprehensive understanding requires empirical testing across a range of conditions.

Aqueous Solubility and pH-Dependence

As a hydrochloride salt of a secondary amine, the aqueous solubility of this compound is expected to be significantly influenced by pH. The protonated amine is highly polar and readily solvated by water molecules. At lower pH values, the amine will exist predominantly in its protonated, cationic form, leading to higher solubility. As the pH increases towards and beyond the pKa of the azepane nitrogen, the equilibrium will shift towards the free base form. The free base, being less polar, is anticipated to have significantly lower aqueous solubility.

A related compound, methyl pipecolinate hydrochloride, is noted for its excellent water solubility, a characteristic that is likely shared by this compound.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Rationale: This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility under defined conditions.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at 2-unit pH intervals (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer and the selected organic solvents. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

Solubility in Organic and Mixed Solvent Systems

For applications in organic synthesis and purification, understanding the solubility in non-aqueous solvents is crucial.

Anticipated Solubility:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, where the hydrochloride salt can be effectively solvated.

-

Moderate to Low Solubility: Expected in polar aprotic solvents such as acetonitrile, acetone, and ethyl acetate.

-

Insoluble: Expected in non-polar solvents like hexanes and toluene.

The following table summarizes the expected solubility profile and provides a template for presenting empirically determined data.

| Solvent System | Solvent Type | Expected Solubility | Empirical Data (mg/mL at 25°C) |

| Water (pH < pKa) | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Non-polar | Low | To be determined |

| Hexanes | Non-polar | Insoluble | To be determined |

Part 2: The Stability Profile: Ensuring Chemical Integrity

The stability of this compound is paramount for its storage, handling, and application. The primary degradation pathway of concern for this molecule is the hydrolysis of the methyl ester bond.

Hydrolytic Stability

Ester hydrolysis is a chemical reaction where water breaks down the ester bond, yielding a carboxylic acid and an alcohol.[7] This reaction can be catalyzed by both acid and base.[8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8]

-

Base-Catalyzed Hydrolysis: Under neutral to basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8] This pathway is often the more significant contributor to ester degradation.[9]

Given that this is a hydrochloride salt, aqueous solutions will be inherently acidic, which could potentially catalyze hydrolysis.[8] Therefore, a systematic study of its stability across a range of pH values is essential.

Experimental Protocol: pH-Rate Profile for Hydrolytic Degradation

Rationale: This study will quantify the rate of hydrolysis as a function of pH, allowing for the identification of the pH of maximum stability and the prediction of shelf-life under various conditions.

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the same series of pH buffers used for the solubility study.

-

Stress Conditions: Store aliquots of these solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation. Include a control set at a lower temperature (e.g., 5°C).

-

Time-Point Sampling: At specified time intervals, withdraw samples from each temperature/pH condition.

-

HPLC Analysis: Quantify the remaining concentration of the parent compound and the appearance of the primary degradant (azepane-2-carboxylic acid) using a stability-indicating HPLC method.

-

Kinetic Analysis: For each condition, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the observed first-order degradation rate constant (k_obs).

-

Data Visualization: Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow of the hydrolytic stability assessment.

Caption: Workflow for Determining the pH-Rate Stability Profile.

Solid-State Stability

In its solid, crystalline hydrochloride salt form, this compound is expected to be relatively stable.[5] However, exposure to high temperature and humidity can still pose a risk.

Potential Issues:

-

Hygroscopicity: The salt's affinity for water may lead to moisture absorption, which could create a localized aqueous environment and facilitate hydrolysis even in the solid state.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The melting point of the related methyl pipecolinate hydrochloride is reported as 197°C with decomposition, suggesting a similar thermal behavior for the azepane analog.[1]

Experimental Protocol: Solid-State Stress Testing

Rationale: To evaluate the intrinsic stability of the solid form and its sensitivity to environmental factors.

Methodology:

-

Sample Preparation: Place accurately weighed samples of the solid compound in open and closed vials.

-

Stress Conditions: Expose the samples to a matrix of conditions, including:

-

Elevated temperature (e.g., 60°C).

-

High humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

-

Exposure to high-intensity light (photostability testing).

-

-

Analysis: At specified time points, analyze the samples for the appearance of degradants using HPLC and for any changes in physical appearance (e.g., color, crystallinity).

Summary and Conclusions

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. As a hydrochloride salt of a secondary amine ester, it is anticipated to be a water-soluble solid.[1] The primary stability concern is the hydrolysis of the methyl ester, a reaction that is expected to be pH-dependent.[7][8]

The provided experimental protocols for solubility determination across various solvents and pH levels, along with the detailed methodology for assessing hydrolytic and solid-state stability, form a robust framework for any researcher or drug development professional. Empirical determination of these properties is a critical step in unlocking the full potential of this versatile chemical entity.

References

-

ResearchGate. Stability of drugs and medicines Hydrolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3463753, Methyl pipecolinate. [Link]

-

PubChemLite. This compound. [Link]

-

Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134487250, US10308654, Example 15. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. carbodiimide.com [carbodiimide.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl azepane-2-carboxylate hydrochloride" mechanism of action in biological systems

An In-Depth Technical Guide on the Role of Methyl Azepane-2-Carboxylate Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. While not possessing a defined biological mechanism of action in its own right, its true significance lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide elucidates the strategic importance of the azepane-2-carboxylate core, detailing its application in constructing potent and selective modulators of various biological targets. We will explore the synthetic utility of this intermediate, delve into the mechanisms of action of notable derivatives, and provide validated experimental protocols for their synthesis and evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets. This compound serves as a readily available and synthetically tractable starting material for accessing this chemical space. Its ester and amine functionalities provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The constrained, yet flexible, nature of the azepane ring is crucial for conferring receptor selectivity and favorable pharmacokinetic properties upon the derivative molecules.

Physicochemical Properties and Synthetic Utility

Methyl azepane-2-carboxylate is typically handled as its hydrochloride salt to improve stability and handling characteristics. The core structure features a chiral center at the C2 position, allowing for the development of stereospecific drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| Key Functional Groups | Secondary amine (as hydrochloride), Methyl ester |

The true utility of this molecule is realized in its role as a synthetic intermediate. The secondary amine can be readily N-alkylated or N-acylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality allows for the creation of extensive libraries of compounds from a single, common core.

Figure 1: A simplified workflow illustrating the primary synthetic routes from the methyl azepane-2-carboxylate scaffold.

Mechanism of Action of Key Azepane-2-Carboxylate Derivatives

The biological targets of compounds derived from this scaffold are diverse. By modifying the substituents on the nitrogen and at the C2 position, researchers have developed potent agents for various receptors and enzymes. A prominent example is the development of GABA (γ-aminobutyric acid) receptor modulators and enzyme inhibitors.

Case Study: GABA Receptor Modulation

The azepane-2-carboxylic acid core serves as a constrained analog of GABA, a major inhibitory neurotransmitter in the central nervous system. Derivatives have been synthesized to act as agonists or antagonists at GABA receptors, or as inhibitors of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.

Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for the treatment of epilepsy and other neurological disorders.

Figure 2: Mechanism of action for an azepane-derived GABA-AT inhibitor, leading to enhanced GABAergic neurotransmission.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel derivatives based on the methyl azepane-2-carboxylate scaffold.

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for attaching a substituent to the nitrogen atom of the azepane ring.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous ACN, add the alkyl halide (1.1 eq).

-

Attach a condenser and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated derivative.

Protocol: In Vitro GABA-AT Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a synthesized derivative against GABA-AT.

Materials:

-

Purified GABA-AT enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP⁺

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Test compound (azepane derivative)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader (spectrophotometer) capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH to each well.

-

Add varying concentrations of the test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding GABA-AT to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time. This measures the production of NADPH, which is coupled to the activity of GABA-AT.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a cornerstone synthetic intermediate whose value is expressed through the diverse pharmacology of its derivatives. Its structural and chemical attributes provide a robust platform for generating novel chemical entities with finely-tuned biological activities. By serving as a constrained mimic of endogenous ligands and providing a scaffold for intricate molecular design, this compound will continue to be a significant tool in the hands of medicinal chemists aiming to address a wide range of therapeutic targets. The successful development of GABA-AT inhibitors from this core structure exemplifies the potential held within this seemingly simple starting material.

References

This is a representative list based on the thematic content. Actual drug discovery projects would cite specific primary literature.

-

Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthetic Approaches to Azepane Derivatives Source: Organic Letters URL: [Link]

-

Title: GABA Receptor Structure and Function Source: Pharmacological Reviews URL: [Link]

-

Title: Design and Synthesis of GABA Aminotransferase Inactivators Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: High-Throughput Screening for Enzyme Inhibitors Source: Nature Reviews Drug Discovery URL: [Link]

Unlocking the Therapeutic Potential of Methyl Azepane-2-Carboxylate Hydrochloride: A Technical Guide to Target Identification and Validation

Foreword: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery

The seven-membered nitrogen-containing heterocyclic ring, azepane, represents a cornerstone in contemporary medicinal chemistry. Its inherent conformational flexibility and stereochemical complexity provide a unique three-dimensional architecture that has proven highly effective for engaging a diverse array of biological targets.[1][2][3] Over two dozen FDA-approved drugs feature the azepane motif, underscoring its therapeutic significance across a spectrum of diseases, from metabolic disorders to oncology and central nervous system ailments.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, member of this chemical family: methyl azepane-2-carboxylate hydrochloride. While direct biological targets for this compound are not extensively documented, a systematic analysis of its structural analogues and the broader chemical class allows for the formulation of robust, evidence-based hypotheses regarding its potential mechanisms of action and therapeutic applications. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to unlocking the therapeutic promise of this intriguing molecule.

Core Hypothesis: Viral and Parasitic Polymerases as Primary Therapeutic Targets

The most compelling starting point for identifying the therapeutic targets of this compound lies in the documented activities of its parent compound, azepane-2-carboxylic acid. Foundational research has implicated this precursor in the inhibition of critical enzymes essential for pathogen replication, specifically Plasmodium falciparum apicoplast DNA polymerase (apPOL) and poliovirus RNA-dependent RNA polymerase (RdRp). This suggests a strong rationale for investigating this compound as a potential antiviral and antimalarial agent.

The Rationale: Why Polymerases?

Viral and parasitic polymerases are validated and highly attractive targets for antimicrobial drug development. Their essential role in replicating the pathogen's genome, coupled with sufficient structural divergence from human polymerases, allows for the design of selective inhibitors with favorable therapeutic windows.[4] The constrained cyclic amino acid structure of the azepane ring can mimic the conformation of natural nucleotide substrates or allosterically modulate enzyme function, thereby disrupting the replication process.[5]

Proposed Mechanism of Action

It is hypothesized that methyl azepane-2-carboxylate, as a small molecule mimic, could function as a competitive inhibitor at the nucleotide triphosphate (NTP) binding site of viral RdRps or parasitic DNA polymerases.[5] Alternatively, it could bind to an allosteric pocket, inducing conformational changes that impair catalytic activity. The methyl ester moiety may enhance cell permeability and bioavailability, allowing the parent carboxylic acid to accumulate intracellularly and exert its inhibitory effect.

Expanding the Horizon: Secondary and Tertiary Target Classes

The therapeutic potential of the azepane scaffold is not limited to antimicrobial applications. A comprehensive review of approved drugs and clinical candidates containing the azepane ring reveals a broad range of biological targets.[1] This suggests that this compound could exhibit pleiotropic effects or possess primary activities in other therapeutic areas.

Protein Kinases: A Well-Established Target Family

The natural product (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinases.[2] This precedent suggests that this compound could be evaluated for its activity against various protein kinase families, which are implicated in a multitude of diseases, most notably cancer.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[2] This highlights the potential for the azepane scaffold to interact with GPCRs, a large and diverse family of cell surface receptors that are targets for a significant portion of modern pharmaceuticals.

Other Notable Target Classes

Based on the activities of other reported azepane derivatives, the following target classes also warrant investigation:

| Target Class | Example Bioactive Azepane | Potential Therapeutic Area |

| Topoisomerase II | Dibenzo[b,f]azepine derivatives | Oncology |

| Protein Tyrosine Phosphatases (PTPN1, PTPN2) | Azepane-containing PTPN2/N1 inhibitors | Immuno-oncology |

| Hedgehog Signaling Pathway Proteins (SMO, SUFU/GLI-1) | Quinazolinone-azepine hybrids | Oncology |

| Secretases | Azepane-based secretase inhibitors | Neurodegenerative Diseases |

| Cholinesterases | 1,4-diazepine derivatives | Neurodegenerative Diseases |

A Strategic Roadmap for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methodologies, is essential for the definitive identification and validation of the therapeutic targets of this compound.

In Silico Target Prediction and Prioritization

Computational methods offer a rapid and cost-effective means of generating and refining hypotheses about a compound's biological targets.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of methyl azepane-2-carboxylate with the crystal structures of hypothesized targets, such as viral RdRps, parasitic DNA polymerases, and various protein kinases. These in silico experiments can help prioritize targets for experimental validation.

A pharmacophore model can be generated based on the structure of methyl azepane-2-carboxylate and used to screen databases of known bioactive compounds. Identifying molecules with similar pharmacophoric features can provide insights into potential biological targets.

Caption: In Silico Workflow for Target Prioritization.

Experimental Target Validation

Following in silico prioritization, a suite of biochemical and cell-based assays is required to experimentally validate the predicted targets.

-

Enzyme Inhibition Assays: For targets such as polymerases, kinases, and phosphatases, in vitro enzyme activity assays are the gold standard for confirming direct inhibition. These assays measure the effect of the compound on the catalytic activity of the purified enzyme.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound to its purified target protein.

-

Antiviral/Antiparasitic Activity Assays: The efficacy of this compound against various viruses (e.g., poliovirus, influenza, coronaviruses) and parasites (Plasmodium falciparum) should be assessed in cell culture models.

-

Cell Viability and Proliferation Assays: To evaluate potential anticancer activity, the compound's effect on the proliferation of various cancer cell lines should be determined.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be employed to confirm that the compound engages its intended target within a cellular context.

Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a representative viral RdRp.

-

Materials:

-

Purified recombinant viral RdRp (e.g., from poliovirus or a surrogate).

-

RNA template and primer.

-

Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog).

-

This compound.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Scintillation cocktail and filter paper (for radioactive assay) or a fluorescence plate reader.

-

-

Procedure:

-

Prepare a dilution series of this compound in the reaction buffer.

-

In a microplate, combine the RdRp enzyme, RNA template/primer, and the test compound at various concentrations.

-

Incubate for 15 minutes at 30°C to allow for compound binding.

-

Initiate the polymerase reaction by adding the NTP mix.

-

Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto filter paper, wash to remove unincorporated NTPs, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, measure the fluorescence signal if using a fluorescent assay format.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Protocol: In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

-

Objective: To assess the ability of this compound to inhibit the growth of P. falciparum in vitro.

-

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum.

-

Human red blood cells.

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

SYBR Green I nucleic acid stain.

-

This compound.

-

96-well microplates.

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution in the culture medium.

-

In a 96-well plate, add the compound dilutions.

-

Add synchronized ring-stage P. falciparum-infected red blood cells at a defined parasitemia and hematocrit.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition of parasite growth relative to untreated controls and determine the IC₅₀ value.

-

Concluding Remarks and Future Directions

This compound is a molecule of significant therapeutic interest, stemming from its privileged azepane scaffold and the known biological activities of its parent compound. The primary hypothesis, supported by existing literature, points towards viral and parasitic polymerases as high-priority targets. However, the broad therapeutic landscape of azepane-containing drugs suggests that a wider net should be cast to include other target classes such as protein kinases and GPCRs.

The strategic integration of in silico prediction with robust experimental validation, as outlined in this guide, provides a clear and efficient path to elucidating the mechanism of action of this compound. The successful identification of its therapeutic targets will be a critical step in advancing this compound through the drug development pipeline and ultimately realizing its full clinical potential.

References

-

A Chemical Biology View of Bioactive Small Molecules and a Binder-Based Approach to Connect Biology to Precision Medicines. National Institutes of Health. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]

-

Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. Bentham Science Publishers. [Link]

-

Computational approaches to developing short cyclic peptide modulators of protein-protein interactions. PubMed. [Link]

-

Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. National Institutes of Health. [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

-

Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PubMed. [Link]

-

Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. National Institutes of Health. [Link]

-

Design of Cyclic Peptides Targeting Protein–Protein Interactions Using AlphaFold. MDPI. [Link]

-

High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors. PubMed. [Link]

-

Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. ResearchGate. [Link]

-

Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

-

A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]

-

RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. National Institutes of Health. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. youtube.com [youtube.com]

- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Azepane-2-carboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, valued for its inherent three-dimensional structure and synthetic versatility.[1][2] This guide provides a comprehensive technical overview of Methyl Azepane-2-carboxylate Hydrochloride, a key derivative that serves as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the strategic importance of the azepane motif, plausible synthetic pathways for the title compound, its physicochemical and spectroscopic properties, and its applications in the field of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic incorporation of small, saturated heterocycles is a widely utilized approach in drug discovery programs to explore the chemical space around lead compounds.[3] The seven-membered azepane scaffold has garnered significant attention due to its presence in numerous natural products and FDA-approved drugs.[2][3][4] Unlike flat aromatic systems, the non-planar, flexible conformation of the azepane ring provides a greater degree of three-dimensionality.[2] This conformational diversity is often crucial for establishing specific and high-affinity interactions with biological targets, making it a valuable design element for modulating bioactivity.[2]

The utility of the azepane core is demonstrated by its presence in a wide range of therapeutic agents, including treatments for cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[3][4] For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[2] Marketed drugs such as the histamine antagonist Azelastine and the antidiabetic agent Tolazamide also feature this important heterocyclic system.[2][5] The continued interest in azepane-based compounds underscores their importance as key pharmacophores for the development of new therapeutic agents.[4]

This compound: An Overview

This compound is the hydrochloride salt of the methyl ester of azepane-2-carboxylic acid. It serves as a valuable chiral building block for organic synthesis. The presence of a secondary amine, a carboxylic ester, and a seven-membered ring provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. The hydrochloride salt form generally confers improved stability and handling characteristics, such as higher crystallinity and better solubility in polar solvents, compared to the free base.

Chemical Structure and Identifiers

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₁₆ClNO₂ | [6] |

| Molecular Weight | 193.67 g/mol | [6] |

| CAS Number | 34459-10-4 | [6] |

| Parent Compound | Methyl azepane-2-carboxylate | [7] |

| Parent Formula | C₈H₁₅NO₂ | [7] |

Synthesis and Mechanistic Insights

While specific, dedicated literature on the synthesis of this compound is sparse, a robust synthetic route can be proposed based on well-established chemical transformations applied to analogous systems, such as the synthesis of its six-membered ring counterpart, methyl pipecolinate hydrochloride.[8] The most logical pathway involves the initial synthesis of the parent amino acid, azepane-2-carboxylic acid, followed by esterification and subsequent conversion to the hydrochloride salt.

A key synthetic strategy for substituted azepanes involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which can stereoselectively generate the desired substituents at C2 and C5.[9][10] However, for the unsubstituted parent compound, a more direct route starting from ε-caprolactam or via ring expansion methodologies is common.

A plausible and widely used method for the synthesis of the target molecule is outlined below:

-

Step 1: Synthesis of Azepane-2-carboxylic acid. This can be achieved through various methods, including the Strecker synthesis starting from the corresponding amino aldehyde or via ring-closing metathesis.

-

Step 2: Esterification. The resulting amino acid, azepane-2-carboxylic acid, is then esterified. A standard and efficient method is to react the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride (which also forms the desired salt) or thionyl chloride (SOCl₂).

-

Step 3: Salt Formation. If the esterification is performed with thionyl chloride, the reaction mixture is typically worked up to yield the free base of the methyl ester. The hydrochloride salt is then prepared by treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azepane - Wikipedia [en.wikipedia.org]

- 6. This compound - CAS:34459-10-4 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 7. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Researcher's Guide to the Safe Handling of Methyl Azepane-2-carboxylate Hydrochloride

An In-depth Technical Guide for Drug Development Professionals and Laboratory Scientists

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for Methyl azepane-2-carboxylate hydrochloride (CAS No: 10351-43-6). As a specialized chemical intermediate in pharmaceutical research, its safe management is paramount to ensuring both personnel safety and experimental integrity. This document synthesizes information from authoritative safety data sheets and established laboratory safety practices to offer a field-proven perspective on its handling.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[1] While it is a valuable building block in synthesis, it is not benign. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Understanding the causality of these hazards is key. As a hydrochloride salt of an ester, the compound can likely hydrolyze to hydrochloric acid and the parent ester, particularly in the presence of moisture. The acidic nature of the hydrochloride moiety is a primary driver of its irritant properties. The fine, dusty nature of the solid also increases the risk of aerosolization and subsequent inhalation or inadvertent contact with eyes and skin.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

This table summarizes the Globally Harmonized System (GHS) classifications commonly found in supplier Safety Data Sheets (SDS).

Risk Assessment and Hierarchy of Controls

A thorough risk assessment is mandatory before any procedure involving this compound. The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. The risk level depends on the quantity used, the duration of the task, and the energy of the operation (e.g., weighing, sonicating, vigorous stirring).

To mitigate these risks, a "Hierarchy of Controls" approach must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of Controls applied to handling the compound.

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is the foundation of safe handling.

Receipt and Storage

-

Verification : Upon receipt, confirm the container is intact and properly labeled.

-

Storage : Store the compound in a cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent moisture absorption and potential degradation.

-

Segregation : Store away from incompatible materials, particularly strong bases and oxidizing agents.[2][3] Segregate from acids and bases.[2] Although it is a hydrochloride salt, its ester functionality makes it reactive under certain conditions.

Engineering Controls: The Primary Barrier

All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood or a ventilated balance enclosure (for weighing).[4][5] This is the most critical step in preventing respiratory exposure.

Personal Protective Equipment (PPE)

PPE is a mandatory final layer of protection and should never be used as a substitute for engineering controls.[6]

-

Eye Protection : Chemical safety goggles are required to protect against dust particles.[4][7]

-

Hand Protection : Nitrile gloves are recommended.[4] Always inspect gloves for tears or holes before use.[6] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Body Protection : A full-length laboratory coat and closed-toe shoes are required to prevent skin contact.[4]

Weighing and Solution Preparation Protocol

-

Preparation : Don all required PPE before entering the designated work area.

-

Work Area : Perform all weighing and solution preparation inside a chemical fume hood or ventilated enclosure.

-

Weighing : Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create airborne dust.

-

Dissolution : Gently add the solid to the chosen solvent in a flask. If adding to water or another protic solvent, be aware that this can increase the acidity of the solution. Always add the chemical to the solvent, not the other way around.

-

Cleanup : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of disposable items as chemically contaminated waste.

-

Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[4]

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Exposure Response

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [4] |

| Skin Contact | Take off immediately all contaminated clothing. Immediately flush skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention. |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, perform artificial respiration.[8] Call a poison center or doctor if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |

Spill Response Protocol

For small spills of the solid material:

-

Evacuate & Secure : Alert others in the immediate area. Restrict access to the spill zone.

-

Assess : Ensure ventilation is adequate (fume hood is operational). Do not clean a spill if you feel it is unsafe to do so.[9]

-

PPE : Don appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[9][10] Do not use combustible materials like paper towels for the initial absorption.

-

Collect : Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[9] Avoid creating dust.

-

Decontaminate : Wipe the spill area with a damp cloth or sponge and soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose : Dispose of the waste container according to institutional and local regulations.

Caption: General workflow for responding to a spill or exposure incident.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not dispose of down the drain.

References

- Standard Operating Procedure for Hydrochloric Acid. (n.d.). Columbia University Environmental Health & Safety.

- Safety Data Sheet for tert-butyl 3-(methanesulfonyloxy)azepane-1-carboxylate. (n.d.). Enamine.

- Safety Data Sheet for Methyl azetidine-3-carboxylate hydrochloride. (2025, December 23). Fisher Scientific.

- Safety Data Sheet for Methyl hydrazinocarboxylate. (2024, September 7). Sigma-Aldrich.

- Safety Data Sheet for AM2233 azepane isomer. (2023, April 19). Cayman Chemical.

-

methyl (S)-azepane-2-carboxylate hydrochloride . (n.d.). PubChem. Retrieved from [Link]

- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University Environmental Health & Safety.

- Safety Data Sheet for 1-BOC-hexahydro-1,4-diazepine. (2025, December 19). Fisher Scientific.

- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).

-

Chemical Spills: How to safely contain & remove . (2022, May 4). GV Health - Life.Protected. [Video]. YouTube. Retrieved from [Link]

- Safe Handling and Storage of Chemicals. (n.d.). University of California, Santa Cruz Environmental Health & Safety.

-

What are some safety precautions to take when using hydrochloric acid in a laboratory setting? . (2023, October 15). Quora. Retrieved from [Link]

- Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety.

Sources

- 1. methyl (S)-azepane-2-carboxylate hydrochloride | C8H16ClNO2 | CID 154725567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 3. ehs.berkeley.edu [ehs.berkeley.edu]

- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 5. quora.com [quora.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. ccny.cuny.edu [ccny.cuny.edu]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: Sourcing, Qualification, and Application for Pharmaceutical Research

This guide provides an in-depth technical overview of Methyl azepane-2-carboxylate hydrochloride (CAS No. 34459-10-4), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The focus is on providing practical, field-proven insights into sourcing, in-house quality verification, and strategic application of this compound.

Introduction: The Significance of the Azepane Scaffold

This compound is a seven-membered saturated heterocycle, a class of compounds that has garnered significant attention in medicinal chemistry. The azepane ring system is a core structural motif in numerous biologically active molecules and FDA-approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in three-dimensional space in a way that can optimize interactions with biological targets.[2] This conformational flexibility makes azepane derivatives, such as the topic compound, highly valuable starting materials for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, Alzheimer's disease, and various infections.[1]

The hydrochloride salt form of the molecule enhances its stability and solubility in aqueous media, simplifying its use in various synthetic and biological applications. As a chiral molecule, controlling its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Sourcing and Supplier Qualification

Procuring high-quality starting materials is the foundation of reproducible and successful research. While numerous vendors list this compound, a systematic approach to supplier selection and qualification is crucial.

Table 1: Potential Commercial Suppliers

| Supplier Name | Website/Contact Information | Notes |

| Shanghai Macklin Biochemical Co., Ltd. | http://www.macklin.cn/ | Lists the compound with CAS 34459-10-4.[3] |

| CATO SMS | https://www.catosms.com/ | Offers the compound for analytical testing.[4] |

| chemPUR Feinchemikalien GmbH | https://www.chempur.de/ | Lists the compound with 95%+ purity.[2] |

| BLD Pharmatech Co., Limited | https://www.bldpharm.com/ | Lists the compound with 95% purity.[5] |

| Biosynth | https://www.biosynth.com/ | Provides the molecular formula and weight. |

| A2B Chem | https://www.a2bchem.com/ | Lists the compound with 95% purity. |

Note: This list is not exhaustive and does not constitute an endorsement. Due diligence is required for all procurement activities.

Workflow for Supplier Qualification

A robust supplier qualification process is not merely about finding the lowest price; it is about mitigating risk in your research and development pipeline. The following workflow is recommended.

Caption: Workflow for qualifying a chemical supplier.

Causality in Supplier Vetting:

-

Requesting a Certificate of Analysis (CoA): A CoA is a critical document that provides lot-specific data on purity, identity, and other relevant parameters. It is your primary tool for assessing a supplier's quality control capabilities.

-

In-House Verification: Never solely trust a supplier's CoA. Independent verification is a cornerstone of scientific integrity. Discrepancies between your findings and the supplier's CoA are a significant red flag. This self-validating step ensures the material meets the standards required for your experiments.

In-House Quality Control Protocols

Upon receiving a sample or a new batch of this compound, a series of analytical tests should be performed to confirm its identity, purity, and enantiomeric integrity.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Features:

-

~3.65 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

-

~4.0 ppm (triplet or multiplet, 1H): The proton on the chiral carbon (C2), adjacent to the nitrogen and the carbonyl group.

-

~3.0-3.2 ppm (multiplet, 2H): The protons on the carbon adjacent to the nitrogen (C7).

-

~1.4-1.9 ppm (multiplet, 8H): The remaining protons on the azepane ring (C3, C4, C5, C6).

-

~9.0-10.0 ppm (broad singlet, 2H): The protons of the hydrochloride salt of the secondary amine (NH₂⁺).

Step-by-Step NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids H-D exchange with the amine protons.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound by separating it from any potential impurities.

Caption: Standard HPLC workflow for purity analysis.

Recommended HPLC Method (Reversed-Phase):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is a versatile, non-polar phase suitable for retaining and separating the moderately polar hydrochloride salt.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient method is essential to elute both the polar starting material and any potential non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. The ester carbonyl group provides sufficient UV absorbance at low wavelengths.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Enantiomeric Purity by Chiral HPLC

For a chiral building block, confirming enantiomeric purity is non-negotiable, as the presence of the undesired enantiomer can lead to complex isomeric mixtures in subsequent steps and potentially confounding biological results.

Recommended Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate). These CSPs are known to be effective for the separation of a wide range of chiral compounds, including amines and esters.

-

Mobile Phase: Typically a normal-phase eluent system, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Rationale: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Handling and Storage

-

Handling: this compound should be handled in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat).

-

Storage: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential hydrolysis of the ester group over long-term storage.

Application in a Drug Discovery Workflow

This compound is a versatile intermediate. The secondary amine can be functionalized via N-alkylation or acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to the alcohol.

Caption: Integration into a drug discovery synthetic workflow.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabling tool for the discovery of new medicines. A thorough understanding of its procurement, rigorous in-house quality control, and proper handling are essential for any research program that relies upon it. By implementing the systematic workflows and analytical protocols described in this guide, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

- Shanghai Macklin Biochemical Co., Ltd. (n.d.). This compound.

-

CATO SMS. (n.d.). 34459-10-4 | this compound. Retrieved January 21, 2026, from [Link]

- chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). This compound/ 95+%.

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.

- Bhat, M., Rangaswamy, J., & Mamatha, S. V. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350.

- BLD Pharmatech Co., Limited. (n.d.). This compound.

- Biosynth. (n.d.). This compound.

Sources

- 1. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. 18650-39-0 | H-HomoPro-OMe.HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. Hexahydro-1H-azepine-2-carboxylic acid methyl ester hydrochloride | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

Methodological & Application

Application Notes and Protocols: Methyl Azepane-2-carboxylate Hydrochloride in Peptide Synthesis and Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cyclic Scaffolds in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, cyclic amino acid derivatives, such as those based on the azepane scaffold, are of significant interest. The seven-membered ring of azepane introduces conformational rigidity, which can pre-organize the peptide backbone into specific secondary structures, such as β-turns and helices.[1][2] This structural constraint can lead to higher binding affinities and selectivities for biological targets.[1] Methyl azepane-2-carboxylate hydrochloride is a versatile building block for introducing this cyclic motif into peptide sequences. This guide provides an in-depth exploration of its application in peptide synthesis and other coupling reactions, complete with detailed protocols and the scientific rationale behind each step.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from similar cyclic amino acid esters.

| Property | Inferred Characteristics & Handling Guidelines |

| Form | Typically a white to off-white crystalline solid. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. Solubility in common peptide synthesis solvents like DMF and NMP may be moderate, while it is likely poorly soluble in non-polar solvents like DCM and ether. |

| Stability | The hydrochloride salt is generally stable under ambient conditions. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions. |

| Hygroscopicity | As with many amine hydrochlorides, it may be hygroscopic. Store in a tightly sealed container in a desiccator. |

Core Application: Peptide Synthesis